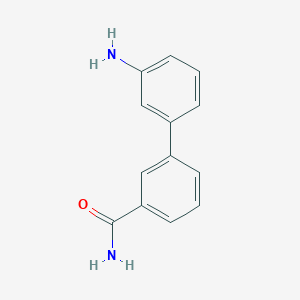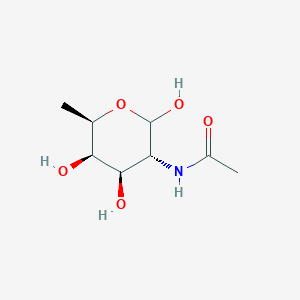
N-Acetyl-D-fucosamine
Overview
Description
N-Acetyl-D-fucosamine is a derivative of fucose, a hexose deoxy sugar. It is an important compound in various biological systems and has significant roles in cellular processes. This compound is characterized by the presence of an acetyl group attached to the amino group of D-fucosamine, making it a unique and valuable molecule in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-D-fucosamine can be synthesized through several methods. One common approach involves the acetylation of D-fucosamine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group being introduced to the amino group of D-fucosamine.
Industrial Production Methods: In industrial settings, the production of this compound often involves the enzymatic hydrolysis of chitin, a polymer composed of N-acetylglucosamine units. The hydrolysis process is catalyzed by chitinase enzymes, which break down chitin into its monomeric components, including this compound. This method is preferred due to its efficiency and eco-friendly nature.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-fucosamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups of this compound into carbonyl groups, leading to the formation of aldehydes or ketones.
Reduction: The carbonyl groups in this compound can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under basic conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-D-fucosamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: this compound is involved in cell signaling and recognition processes. It is a component of glycoproteins and glycolipids on cell surfaces.
Medicine: This compound is studied for its potential therapeutic applications, including its role in modulating immune responses and its use in drug delivery systems.
Industry: this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-D-fucosamine involves its incorporation into glycoproteins and glycolipids, where it plays a crucial role in cell-cell communication and signaling. It interacts with specific receptors on cell surfaces, triggering various biochemical pathways. The molecular targets include enzymes involved in glycosylation processes and receptors that mediate immune responses.
Comparison with Similar Compounds
N-Acetylglucosamine: Similar in structure but derived from glucose. It is a key component of chitin and hyaluronic acid.
N-Acetylgalactosamine: Another similar compound derived from galactose, involved in the formation of glycoproteins and glycolipids.
D-Fucose: The parent compound of N-Acetyl-D-fucosamine, lacking the acetyl group.
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct biochemical properties. Unlike its counterparts, it is less common and has specialized roles in certain biological systems, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-3-6(11)7(12)5(8(13)14-3)9-4(2)10/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCCAGJZGBCJME-IANFNVNHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NC(=O)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)acetyl]-N'-(tert-butyloxycarbonyl)-guanidine](/img/structure/B8120074.png)
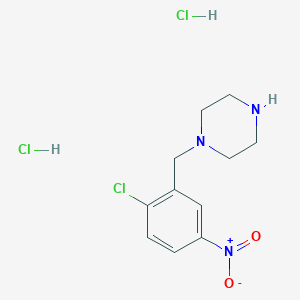
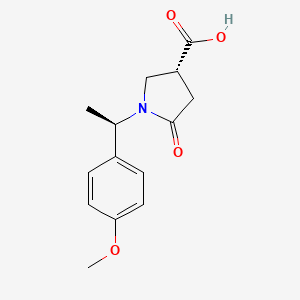


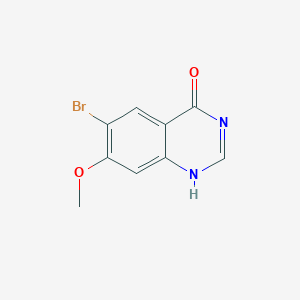
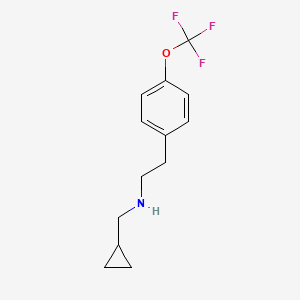
![8-Fluoro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B8120117.png)

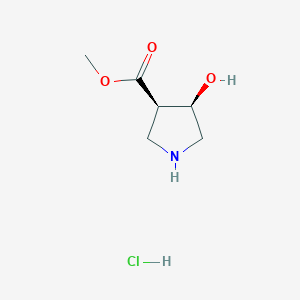

![tert-butyl (6-aMino-4-Methylbenzo[d]thiazol-2-yl)carbaMate](/img/structure/B8120168.png)
![N,N-Diethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B8120174.png)
